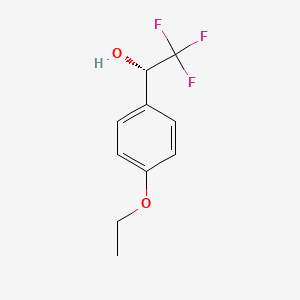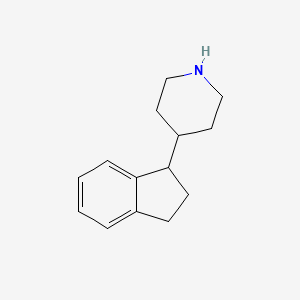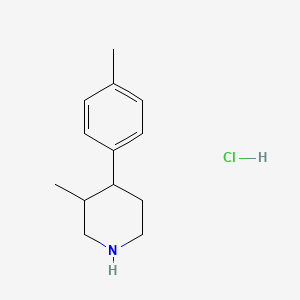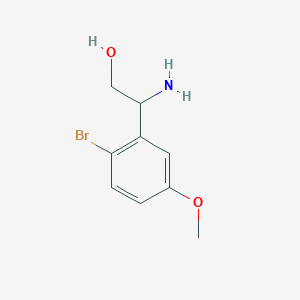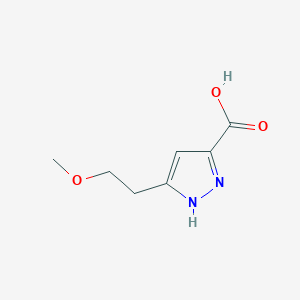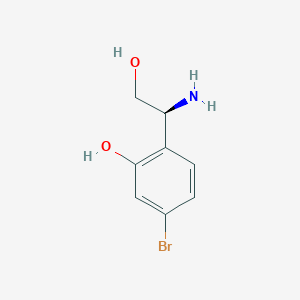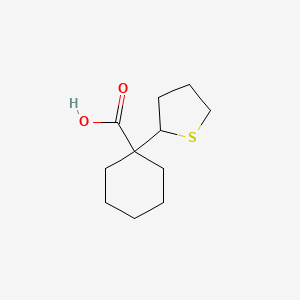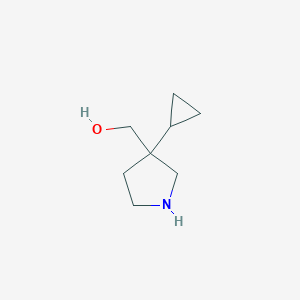
(3-Cyclopropylpyrrolidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The cyclopropyl group can be introduced via cyclopropanation reactions, and the hydroxymethyl group can be added through hydroxymethylation reactions.
Industrial Production Methods
Industrial production methods for (3-Cyclopropylpyrrolidin-3-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions for higher yields and purity, as well as implementing cost-effective and scalable processes.
化学反应分析
Types of Reactions
(3-Cyclopropylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
科学研究应用
(3-Cyclopropylpyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of (3-Cyclopropylpyrrolidin-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological targets, which could influence the compound’s activity .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Cyclopropylmethanol: A compound with a cyclopropyl group and a hydroxymethyl group.
Prolinol: A pyrrolidine derivative with a hydroxymethyl group.
Uniqueness
(3-Cyclopropylpyrrolidin-3-yl)methanol is unique due to the combination of the cyclopropyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
(3-cyclopropylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8(7-1-2-7)3-4-9-5-8/h7,9-10H,1-6H2 |
InChI 键 |
ZXCBYOBLKZNLQD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2(CCNC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


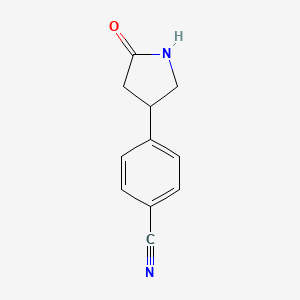
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)

